![molecular formula C14H17N3O2S B5796300 N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5796300.png)
N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide
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Overview
Description
N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide, also known as DMFTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFTC is a synthetic compound that belongs to the class of carbohydrazide derivatives.
Mechanism of Action
The mechanism of action of N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide is not well understood. However, it is believed that N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide exerts its biological activity by interacting with cellular proteins and enzymes. N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide has been reported to inhibit the activity of certain enzymes, which are essential for the growth and survival of cancer cells and pathogenic bacteria.
Biochemical and Physiological Effects:
N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide inhibits the growth of cancer cells and pathogenic bacteria. N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide has been reported to exhibit antioxidant and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
One of the major advantages of N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide is its synthetic accessibility. N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide can be easily synthesized using commercially available starting materials. N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide also exhibits a high degree of stability, making it suitable for long-term storage. However, one of the limitations of N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide is its low solubility in water, which can make it difficult to use in certain biological assays.
Future Directions
There are several future directions for the research on N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide. One of the potential areas of research is the development of new N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide-based metal complexes with interesting magnetic and optical properties. Another potential area of research is the development of new N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide derivatives with improved solubility and biological activity. Furthermore, the mechanism of action of N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide needs to be further elucidated to fully understand its biological activity.
Synthesis Methods
The synthesis of N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide involves the reaction of 5-(dimethylamino)-2-furaldehyde and 4,5-dimethyl-3-thiosemicarbazide in the presence of acetic acid as a catalyst. The reaction proceeds by the formation of a Schiff base intermediate, which is then reduced to N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide using sodium borohydride. The yield of N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide synthesis is reported to be around 70%.
Scientific Research Applications
N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide has been reported to exhibit anticancer, antifungal, and antibacterial activities. N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide has also been found to inhibit the growth of certain pathogenic bacteria, making it a potential candidate for the development of new antibiotics. In material science, N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide has been used as a precursor for the synthesis of metal complexes, which have been found to exhibit interesting magnetic and optical properties. In environmental science, N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide has been used as a reagent for the detection of heavy metals in water samples.
properties
IUPAC Name |
N-[(E)-[5-(dimethylamino)furan-2-yl]methylideneamino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-10(2)20-8-12(9)14(18)16-15-7-11-5-6-13(19-11)17(3)4/h5-8H,1-4H3,(H,16,18)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBCCIBKOLTLDZ-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NN=CC2=CC=C(O2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1C(=O)N/N=C/C2=CC=C(O2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[5-(dimethylamino)furan-2-yl]methylidene}-4,5-dimethylthiophene-3-carbohydrazide |
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